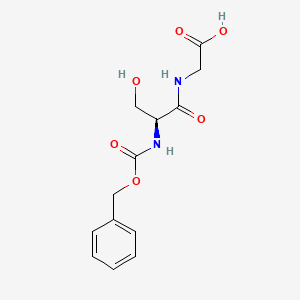

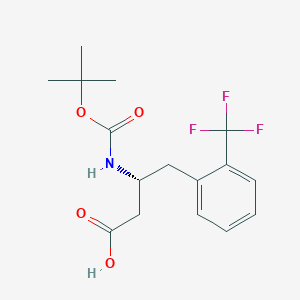

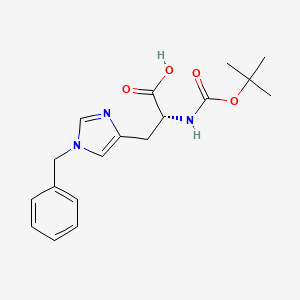

(S)-2-(2-(((Benzyloxy)carbonyl)amino)-3-hydroxypropanamido)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

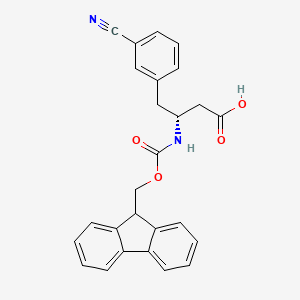

(S)-2-(2-(((Benzyloxy)carbonyl)amino)-3-hydroxypropanamido)acetic acid is a compound that is relevant in the synthesis of pharmaceuticals, particularly as a precursor in the production of HIV protease inhibitors. The compound contains an amino acid backbone with a benzyloxy carbonyl protecting group, which is commonly used in peptide synthesis to protect the amino functional group.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the practical synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors, was achieved through a highly diastereoselective cyanohydrin formation . This process involved the use of (S)-2-N,N-dibenzyl-amino-3-phenylpropanal with acetone cyanohydrin and trimethyl-aluminum. Although this synthesis does not directly describe the target compound, it provides insight into the methods that could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been studied. For example, the racemic structure of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid was examined using various techniques such as melting point determination, solubility tests, IR spectrum analysis, and phase diagram studies . These methods could be applied to analyze the molecular structure of this compound to determine its stereochemistry and conformation.

Chemical Reactions Analysis

The chemical reactions involving compounds with similar structures have been explored. The optical resolution of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid was performed to obtain optically active isomers, which were then used in further synthetic steps . These steps included O-tosylation followed by reduction to yield the desired optically active amino acids. Such reactions are indicative of the types of chemical transformations that might be applicable to this compound, such as protection and deprotection steps, resolution of enantiomers, and modifications of the side chain.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from related compounds. The study of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid revealed that it exists as a conglomerate at room temperature and forms a racemic compound at its melting point . These findings suggest that the target compound may also exhibit specific physical properties such as solubility and melting point that are crucial for its purification and characterization. The benzyloxy carbonyl group in the target molecule is likely to influence its reactivity and stability, affecting its physical properties and reactivity in chemical reactions.

科学的研究の応用

Synthesis Applications

Derivatives for Disaccharides Synthesis : Derivatives of this compound with various protecting groups have been synthesized as starting materials for disaccharides. These derivatives are critical in the synthesis of complex carbohydrate structures (Wyss & Kiss, 1975).

Synthesis of Radioactive Compounds : The compound has been used in the synthesis of radioactively labeled compounds, such as in the efficient labeling of L-DOPS, a norepinephrine precursor amino acid, with carbon-14 (Kurosawa & Nishioka, 1996).

Chemical Reactions and Intermediates

Acetylendicarboxylic Ester Reactions : Studies on the reaction of acetylenedicarboxylic esters have shown the importance of this compound in forming various chemical structures (Stauss et al., 1972).

Formation of Acetic Acid : The compound has been implicated in studies exploring the formation of acetic acid from glucose, highlighting its role in organic chemistry (Davidek et al., 2006).

Prodrug Synthesis

- Prodrug Development : It has been used in the synthesis of prodrugs, enhancing the bioavailability of drugs through chemical modifications (Rais et al., 2017).

Novel Natural Products

- Natural Product Isolation : Research has also been conducted on isolating novel natural products from lichens, where derivatives of this compound were detected as new compounds (Kirmizigul et al., 2003).

特性

IUPAC Name |

2-[[(2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6/c16-7-10(12(19)14-6-11(17)18)15-13(20)21-8-9-4-2-1-3-5-9/h1-5,10,16H,6-8H2,(H,14,19)(H,15,20)(H,17,18)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACXHDNMVYUDOE-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CO)C(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427075 |

Source

|

| Record name | N-[(Benzyloxy)carbonyl]-L-serylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30735-20-7 |

Source

|

| Record name | N-[(Benzyloxy)carbonyl]-L-serylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1310884.png)